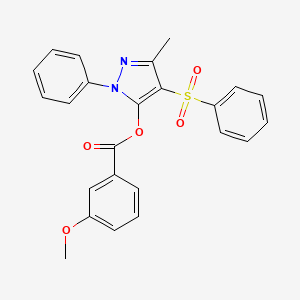

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate

Description

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate (ID: C263-0291) is a pyrazole-based ester derivative with a molecular formula of C₂₄H₂₀N₂O₅S and a molecular weight of 448.5 g/mol . The compound features a benzenesulfonyl group at the 4-position of the pyrazole ring and a 3-methoxybenzoate ester at the 5-position.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-17-22(32(28,29)21-14-7-4-8-15-21)23(26(25-17)19-11-5-3-6-12-19)31-24(27)18-10-9-13-20(16-18)30-2/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFUWVRPDLYABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and esterification. The general synthetic route can be summarized as follows:

Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Esterification: The final step involves the esterification of the sulfonylated pyrazole with 3-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit protein kinases, leading to the disruption of signal transduction pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Substituent Variations in Benzoate Ester Moieties

The compound’s closest analog, 3-methyl-4-(4-methylbenzene-1-sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate (ID: C263-0358), differs by the addition of a 4-methoxy group on the benzoate ring. This modification increases its molecular weight to 492.55 g/mol (C₂₆H₂₄N₂O₆S) and likely enhances lipophilicity compared to the mono-methoxy derivative . Such changes could influence pharmacokinetic properties, such as membrane permeability or metabolic stability.

Other analogs, such as [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate (851126-62-0) and [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (851126-70-0), replace the benzenesulfonyl group with a sulfanyl (S–) linker and vary the ester substituents. For example:

Core Structural Modifications

Compounds like TEJ-1704 (3-methyl-1-phenyl-1H-pyrazol-5-yl (S)-4-(2-amino-3,3-dimethylbutanoyl)piperazine-1-carboxylate p-toluenesulfonic acid) replace the benzoate ester with a piperazine-carboxylate moiety, introducing basicity and hydrogen-bonding capabilities . Such differences highlight how pyrazole core modifications can drastically alter biological activity and pharmacokinetics.

Functional Group Comparisons

The benzenesulfonyl group in C263-0291 distinguishes it from ethyl benzoate derivatives (e.g., I-6230, I-6232) reported in Molecules (2011), which feature pyridazine or isoxazole substituents .

Data Table: Key Structural and Molecular Features

Biological Activity

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-methoxybenzoate is a complex organic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 448.5 g/mol. The structure features a pyrazole ring, a benzenesulfonyl group, and a methoxybenzoate moiety, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-methoxybenzoate |

| LogP | 3.96 |

| Polar Surface Area | 71.681 |

Synthesis

The synthesis typically involves multiple steps:

- Preparation of the Pyrazole Core : Reaction of appropriate hydrazines with 1,3-diketones.

- Introduction of the Benzenesulfonyl Group : Sulfonylation using benzenesulfonyl chloride.

- Esterification : Final step involves coupling with 3-methoxybenzoic acid using coupling reagents like DCC or EDC.

Anticancer Properties

Research indicates that compounds containing pyrazole rings exhibit significant anticancer activity. For instance, derivatives similar to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl have been shown to inhibit specific enzymes involved in cancer progression and demonstrate cytotoxic effects against various cancer cell lines.

A study highlighted that sulphonamide derivatives exhibited stronger cytotoxicity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231), promoting apoptosis through caspase activation pathways .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The presence of the benzenesulfonyl group may enhance these effects by improving binding affinity to target proteins involved in inflammatory pathways .

Antimicrobial Activity

Some studies have reported antimicrobial activities for pyrazolone compounds, indicating potential applications in treating bacterial infections. The biological screening against various Gram-positive and Gram-negative bacteria showed promising results .

Study on Anticancer Activity

In a comparative study, compounds similar to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl were evaluated for their anticancer potential using MTT assays. Results indicated that these compounds induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

The mechanism underlying the anticancer activity involves modulation of apoptotic pathways, including the activation of caspases (caspase 9, caspase 8, and caspase 3/7) and suppression of NF-kB expression, which is critical for cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.